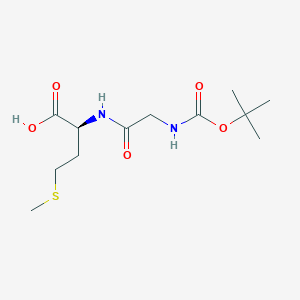

Boc-gly-met-OH

Description

BenchChem offers high-quality Boc-gly-met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-gly-met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O5S |

|---|---|

Molecular Weight |

306.38 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)13-7-9(15)14-8(10(16)17)5-6-20-4/h8H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1 |

InChI Key |

WGPKWTXLWUBUSI-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CCSC)C(=O)O |

sequence |

GM |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to N-tert-Butoxycarbonyl-glycyl-L-methionine (Boc-Gly-Met-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-tert-Butoxycarbonyl-glycyl-L-methionine (Boc-Gly-Met-OH), a protected dipeptide of significant interest in peptide chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering expert insights for laboratory and developmental use.

Section 1: Core Characteristics of Boc-Gly-Met-OH

Boc-Gly-Met-OH is a dipeptide composed of glycine and L-methionine, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is crucial in peptide synthesis, preventing unwanted reactions at the amine terminus during peptide bond formation.[1][2][3]

| Property | Value | Source |

| Full Chemical Name | N-tert-Butoxycarbonyl-glycyl-L-methionine | N/A |

| Abbreviation | Boc-Gly-Met-OH | N/A |

| CAS Number | Not readily available | N/A |

| Molecular Formula | C12H22N2O5S | Calculated |

| Molecular Weight | 306.38 g/mol | Calculated |

The molecular weight is calculated by the sum of the molecular weights of Boc-Gly-OH (175.18 g/mol ) and L-methionine (149.21 g/mol ) minus the molecular weight of water (18.015 g/mol ) lost during peptide bond formation.

Section 2: The Role and Significance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, particularly in the Boc/Bzl protection strategy.[1] Its primary function is to temporarily block the nucleophilic α-amino group of an amino acid, thereby directing the reaction to the carboxyl group for peptide bond formation.[2][3]

The selection of the Boc group is predicated on its stability under a range of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3] This orthogonality allows for the selective deprotection of the N-terminus without disturbing other acid-labile side-chain protecting groups, a critical aspect for the synthesis of complex peptides.[1]

Section 3: Synthesis of Boc-Gly-Met-OH

The synthesis of Boc-Gly-Met-OH, like other dipeptides, is typically achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies.

Solution-Phase Synthesis

Solution-phase synthesis offers versatility and is suitable for large-scale production of shorter peptides. The general workflow for synthesizing Boc-Gly-Met-OH in solution would involve the coupling of Boc-glycine with a C-terminally protected L-methionine, followed by the deprotection of the C-terminus.

Experimental Protocol: Solution-Phase Synthesis of a Boc-Protected Dipeptide

-

Activation of Boc-Gly-OH: The carboxyl group of Boc-Gly-OH is activated to facilitate nucleophilic attack by the amino group of L-methionine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.

-

Coupling Reaction: The activated Boc-Gly-OH is then reacted with the methyl or ethyl ester of L-methionine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves washing with dilute acid and base, followed by drying and evaporation of the solvent. The resulting Boc-Gly-Met-OMe is then purified, often by column chromatography.

-

Saponification: The methyl ester protecting group is removed by saponification with a mild base, such as sodium hydroxide in a mixture of water and an organic solvent.

-

Final Purification: After acidification, the final product, Boc-Gly-Met-OH, is extracted and purified by recrystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for the synthesis of longer peptides and involves assembling the peptide chain on a solid support.

Conceptual Workflow for SPPS of a Dipeptide

Caption: General workflow for Solid-Phase Peptide Synthesis of Boc-Gly-Met-OH.

Section 4: Applications in Research and Drug Development

Boc-protected amino acids and dipeptides like Boc-Gly-Met-OH are fundamental building blocks in the synthesis of peptides for various applications.

-

Peptide-Based Therapeutics: Many therapeutic peptides are synthesized using Boc-protected amino acids. The controlled, stepwise addition of these units allows for the precise construction of complex peptide sequences with desired biological activities.

-

Drug Discovery: Boc-Gly-Met-OH can be incorporated into peptide libraries for screening potential drug candidates. The glycine residue provides conformational flexibility, while the methionine residue can be a site for specific interactions or further modification.

-

Bioconjugation: These dipeptides can be used as linkers to attach drugs or imaging agents to larger biomolecules, such as antibodies, for targeted delivery.

Section 5: Analytical Characterization

Ensuring the purity and structural integrity of synthesized Boc-Gly-Met-OH is paramount. A combination of analytical techniques is employed for its characterization.[4][5]

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the dipeptide and separate it from any unreacted starting materials or byproducts.[4][5] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized dipeptide.[4][5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the dipeptide by providing information about the connectivity and chemical environment of each atom.[4] |

Typical HPLC Analysis Protocol for a Boc-Protected Peptide

-

Column: A reversed-phase C18 column is commonly used for peptide analysis.

-

Mobile Phase: A gradient of two solvents is typically employed.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.[6]

Caption: A typical analytical workflow for the characterization of synthesized Boc-Gly-Met-OH.

References

-

Chemsrc. N-tert-butoxycarbonyl-L-methionine methyl ester. [Link]

-

PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

-

PubChem. N-(tert-Butyloxycarbonyl)-D-methionine. [Link]

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

National Center for Biotechnology Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]

-

PubChem. tert-butoxycarbonyl-L-methionine. [Link]

-

National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

-

ResearchGate. Synthesis of Boc-Protected Amino acids. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

-

Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Activotec. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

-

jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]

-

Aapptec Peptides. Boc-Gly-OH [4530-20-5]. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

Sources

Technical Guide: Solubility & Handling of Boc-Gly-Met-OH

[1]

Executive Summary & Chemical Identity

Boc-Gly-Met-OH is a protected dipeptide intermediate.[1][2] Its solubility is governed by the lipophilic tert-butyloxycarbonyl (Boc) group, the hydrophobic thioether side chain of Methionine, and the polar free carboxylic acid at the C-terminus.[1]

-

Primary Solvents (High Solubility): DMF, NMP, DMSO (See stability warning).[1][2]

-

Process Solvents (Extraction/Workup): Dichloromethane (DCM), Ethyl Acetate (EtOAc).[1][2]

-

Anti-Solvents (Precipitation): Diethyl Ether, Hexanes, Water (Acidic pH).[1][2]

-

Critical Risk: Methionine residues are highly susceptible to oxidation (Met

Met-sulfoxide) in solution, particularly in non-degassed solvents or DMSO.[1][2]

Physicochemical Profile

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | ~306.38 g/mol |

| Functional Groups | Boc (Lipophilic), Thioether (Redox sensitive), Carboxyl (Acidic, pKa ~3.[1][2][3]8) |

| Appearance | White to off-white powder |

| Storage | -20°C, Desiccated, Protected from light |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their utility for dissolution , reaction , and purification of Boc-Gly-Met-OH.

| Solvent Class | Specific Solvents | Solubility Status | Application Notes |

| Amides (Polar Aprotic) | DMF, NMP | Excellent | Recommended for Synthesis. Dissolves at high concentrations (>100 mg/mL).[1][2] Ideal for coupling reactions.[1][2] |

| Sulfoxides | DMSO | Excellent | Use with Caution. Excellent solubilizer but promotes Met oxidation over time.[2] Use only fresh, high-grade DMSO for short-term biological assays.[1][2] |

| Chlorinated | DCM, Chloroform | Good | Standard for Synthesis. Good solubility for liquid-phase coupling.[1][2] Often used in binary mixtures (e.g., DCM/DMF) if aggregation occurs.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard for Extraction. The protonated form (free acid) extracts well into EtOAc from acidic aqueous phases (pH ~2-3).[1][2] |

| Alcohols | Methanol, Ethanol | Moderate | Variable.[1][2] Soluble, but often used to assist crystallization or as a co-solvent.[1][2] Avoid for coupling (nucleophilic competition).[1][2] |

| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | Precipitation. Used to crash the peptide out of solution after synthesis. |

| Aqueous | Water (pH < 7) | Poor/Insoluble | The Boc group renders the peptide hydrophobic in acidic media. |

| Aqueous | Water (pH > 8) | Soluble | Soluble as a salt (carboxylate anion), but basic conditions may risk racemization or base-catalyzed side reactions.[1][2] |

Mechanistic Visualization: Solubility & Stability Logic

The following diagram illustrates the decision process for solvent selection, highlighting the critical path to avoid Methionine oxidation.

Figure 1: Decision tree for solvent selection balancing solubility against the risk of Methionine oxidation.[1]

Experimental Protocols

Protocol A: Dissolution for Peptide Coupling (Synthesis)

Context: Preparing a 0.1 M solution for SPPS or liquid-phase coupling.

-

Solvent Choice: Anhydrous DMF or NMP is preferred.[1][2] DCM can be used but may require a small amount of DMF if the concentration is high.[2]

-

Preparation:

-

Met-Protection Step: Sparge the solvent with Nitrogen or Argon for 5 minutes before adding the peptide to minimize dissolved oxygen.[1][2]

Protocol B: Liquid-Liquid Extraction (Purification)

Context: Recovering Boc-Gly-Met-OH from a reaction mixture.

-

Acidification: Cool the aqueous reaction mixture to 0°C. Carefully acidify to pH 2–3 using dilute

or -

Extraction: Add an equal volume of Ethyl Acetate (EtOAc) .[1][2][4] Shake and separate phases. The Boc-dipeptide will partition into the organic (EtOAc) layer.[1][2]

-

Wash: Wash the EtOAc layer with brine (saturated NaCl) to remove trapped water and polar impurities.[1][2]

-

Drying: Dry over anhydrous

and evaporate under reduced pressure.

Protocol C: Dissolution for Biological Assays

Context: Preparing a stock solution for cell culture or enzymatic assays.[1][2]

-

Primary Solvent: Dissolve the peptide in 100% DMSO to a high concentration (e.g., 10-50 mM).

-

Dilution: Dilute this stock at least 100-fold into the aqueous buffer (PBS, media) to reach the working concentration.

Stability & Troubleshooting

The Methionine Oxidation Issue

Methionine is easily oxidized to Methionine Sulfoxide (

-

Symptoms: HPLC shows a split peak or a new peak eluting earlier (sulfoxide is more polar) than the main product.[1][2] Mass spectrometry shows a +16 Da shift (

).[1][2] -

Prevention:

Common Solubility Issues

| Observation | Cause | Solution |

| Cloudiness in Water/Buffer | Hydrophobicity of Boc group.[1][2] | Dissolve in DMSO/DMF first, then dilute.[1][2][5] Ensure final concentration is below solubility limit (often <100 µM in aqueous).[1][2] |

| Gelation in DCM | Peptide aggregation (beta-sheet formation).[1][2] | Add a small amount of DMF or TFE (Trifluoroethanol) to disrupt H-bonds.[1][2] |

| Precipitate in Acidic Workup | Product crystallizing out. | Add more Ethyl Acetate or a small amount of n-Butanol to the organic phase.[1][2] |

References

-

Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1][2] (Detailed review of Boc stability and side reactions including Met oxidation).

-

PubChem. (2024).[1][2] Compound Summary for Boc-Gly-Met-OH components. National Library of Medicine.[2] Retrieved from [Link]

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Group in Advanced Peptide Synthesis

[1]

Executive Summary

While the Fmoc strategy has become the standard for routine peptide synthesis due to its milder conditions, the Boc (tert-butyloxycarbonyl) strategy remains an indispensable tool in the arsenal of the synthetic chemist. Its continued relevance is driven by its superior ability to solubilize "difficult" hydrophobic sequences, its robustness in synthesizing thioesters for native chemical ligation, and its stability against base-catalyzed side reactions. This guide provides a rigorous technical analysis of the Boc protecting group, detailing the mechanistic causality of its deprotection, optimized solid-phase protocols, and the critical handling of hydrofluoric acid (HF) cleavage.

Part 1: The Mechanistic Foundation

The utility of the Boc group relies on its acid lability, specifically its susceptibility to anhydrous acids like Trifluoroacetic Acid (TFA).[1] Unlike base-labile groups (Fmoc) or hydrogenolysis-labile groups (Cbz), Boc cleavage proceeds via an acid-catalyzed elimination.

The Acidolytic Pathway ( )

The deprotection of the N-

-

Protonation: TFA protonates the carbonyl oxygen.

-

Fragmentation: The tert-butyl cation (

) is cleaved, generating a carbamic acid intermediate. -

Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing

and the free amine (as a TFA salt). -

Fate of the Cation: The generated

is a potent electrophile. Without adequate scavenging, it will irreversibly alkylate nucleophilic side chains (Trp, Tyr, Met, Cys).

Visualization: The Deprotection Mechanism

Figure 1: The acid-catalyzed

Part 2: Boc in Solid Phase Peptide Synthesis (SPPS)

The Boc strategy (Merrifield SPPS) differs fundamentally from Fmoc chemistry in its repetitive use of acid. This requires resins and side-chain protection that are stable to TFA but cleavable by stronger acids (HF or TFMSA).

The Resin Matrix

-

Merrifield Resin (Chloromethyl polystyrene): The classic support.[3]

-

PAM Resin (Phenylacetamidomethyl): Preferred over Merrifield resin for longer peptides. The electron-withdrawing linker confers 100x greater stability to the ester bond during repetitive TFA treatments, preventing premature peptide loss.

-

MBHA Resin (Methylbenzhydrylamine): Used for generating C-terminal amides.

The Optimized Protocol Cycle

Unlike Fmoc chemistry, where the amine is released as a free base, Boc deprotection leaves a protonated amine salt (

Protocol: Standard Manual Boc Cycle (Scale: 0.5 mmol)

| Step | Operation | Reagent | Time | Mechanism/Purpose |

| 1 | Swelling | DCM | 2 x 15 min | Solvates resin beads for accessibility. |

| 2 | Pre-wash | 50% TFA in DCM | 1 x 2 min | Removes residual DCM; initiates acidification. |

| 3 | Deprotection | 50% TFA in DCM | 1 x 20 min | Cleaves N-terminal Boc group. |

| 4 | Wash | DCM | 3 x 1 min | Removes excess TFA and t-butyl byproducts. |

| 5 | Neutralization | 5% DIEA in DCM | 2 x 2 min | Deprotonates |

| 6 | Wash | DCM | 3 x 1 min | Removes DIEA salts. |

| 7 | Coupling | Boc-AA (3 eq) + Activator | 1 - 2 hr | Forms peptide bond. (See 2.3 for activators). |

| 8 | Monitoring | Kaiser Test | 5 min | Qualitative check for free amines (Blue = Incomplete). |

Activation Strategies

-

DCC/HOBt: The classic method. Insoluble urea (DCU) byproduct can block resin pores.

-

HBTU/DIEA: Faster, but requires careful handling to avoid capping the amine with the guanidinium moiety of HBTU if the amine is not fully neutralized.

-

In-Situ Neutralization (High Efficiency): Eliminates the discrete neutralization step. The protonated resin is treated directly with Boc-AA, HBTU, and excess DIEA. This minimizes the time the free amine spends in solution, reducing aggregation and diketopiperazine formation.

Part 3: Critical Comparison (Boc vs. Fmoc)

The choice between Boc and Fmoc is not merely preference; it is dictated by the physicochemical properties of the target sequence.

Decision Matrix: When to Use Boc

Figure 2: Strategic decision tree for selecting protection group chemistry based on peptide properties.

Comparative Data

| Feature | Boc Chemistry | Fmoc Chemistry |

| Deprotection | Acid (TFA) | Base (Piperidine) |

| Cleavage | HF (Hazardous, requires Teflon) | TFA (Safe, glass compatible) |

| Solubility | High (TFA disrupts H-bonds) | Variable (Aggregation common) |

| Orthogonality | Imperfect (Benzyl groups slightly labile to TFA) | Perfect (Base vs. Acid) |

| Cost | Lower (Reagents are cheaper) | Higher |

| Best For | Long/Difficult sequences, Thioesters | Routine synthesis, Acid-sensitive peptides |

Part 4: Advanced Protocols - The HF Cleavage[3]

The final cleavage in Boc chemistry utilizes anhydrous Hydrogen Fluoride (HF). This is the most hazardous step but also the most powerful, removing benzyl-based side-chain protection (Bzl, Z, Tos, Bom) and cleaving the peptide from the resin.

Safety & Equipment

-

Material: HF reacts with glass.[5][6] All apparatus must be Teflon (PTFE) or Kel-F.

-

PPE: Full face shield, heavy rubber gloves, apron, and calcium gluconate gel on standby.

The "Low-High" HF Procedure

To minimize side reactions (alkylation) caused by the massive generation of carbocations, a two-stage cleavage is recommended for complex peptides containing Met, Cys, or Trp.

Step 1: Low HF (S_N2 Mechanism)

-

Conditions: HF / DMS / p-Cresol (25:65:10).

-

Duration: 2 hours at 0°C.

-

Mechanism: Removes most side-chain groups (except Arg(Tos) and Cys(4-MeBzl)) via an

mechanism, which avoids generating free carbocations. This protects Trp and Met from alkylation.

Step 2: High HF (S_N1 Mechanism)

-

Conditions: Evaporate Low HF mixture. Add HF / p-Cresol (90:10).

-

Duration: 45 min at 0°C.

-

Mechanism: Cleaves the peptide from the resin and removes remaining stubborn protecting groups (Arg, Cys).

Scavenger Cocktails

The choice of scavenger is dictated by the amino acid composition:

| Amino Acids Present | Recommended Scavenger Mix |

| Standard (No sensitive AA) | Anisole (10% v/v) |

| Trp / Tyr | Anisole + Indole |

| Met / Cys | p-Cresol + Dimethyl Sulfide (DMS) |

| His(Dnp) | Note: Dnp must be removed by thiolysis (Thiophenol) BEFORE HF cleavage. |

Part 5: Troubleshooting Common Side Reactions

Diketopiperazine (DKP) Formation[4]

-

Issue: Cyclization of the dipeptide-ester, cleaving it from the resin. Common with Proline or Glycine at the C-terminus.

-

Mechanism: The free amine of the 2nd residue attacks the resin ester linkage.

-

Solution: Use In-Situ Neutralization (see 2.3).[4][6] By keeping the amine protonated until the exact moment of coupling, the nucleophilic attack on the ester is prevented.

Aspartimide Formation[3]

-

Issue: Cyclization of Asp-Gly, Asp-Ala, or Asp-Ser sequences, leading to racemization and

-aspartyl peptides. -

Solution: Use the OcHex (Cyclohexyl) ester protection for Asp instead of OBzl (Benzyl). The steric bulk of the cyclohexyl group inhibits the ring closure.

N-to-O Shift (Ser/Thr)

-

Issue: In strong acid (HF), the acyl group can migrate from the nitrogen to the side-chain oxygen.

-

Solution: This is reversible. Treat the crude peptide with aqueous base (pH 8-9) or ammonium bicarbonate for a few hours before purification to reverse the shift.

References

-

Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on Boc chemistry).[1][3][7][8] Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Provides comparative context). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Dual Nature of Methionine in Synthetic Peptides: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals navigating the intricate world of synthetic peptides, the amino acid methionine (Met) presents a fascinating duality. On one hand, its unique physicochemical properties offer distinct advantages in peptide design and function. On the other, its susceptibility to oxidation poses a significant challenge throughout the synthesis, purification, and storage of peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the multifaceted roles of methionine in synthetic peptides, offering field-proven insights into harnessing its strengths while mitigating its liabilities.

The Fundamental Chemistry of the Methionine Side Chain: A Double-Edged Sword

Methionine is one of two sulfur-containing proteinogenic amino acids, distinguished by its thioether side chain (-CH2-CH2-S-CH3).[1] This side chain, classified as non-polar and aliphatic, endows methionine with a unique set of characteristics that influence peptide structure and function.[2] Unlike the branched side chains of other hydrophobic residues like leucine and valine, methionine's unbranched side chain provides considerable flexibility.[3] This flexibility allows for the creation of a malleable nonpolar surface that can adapt to binding partners, promoting van der Waals interactions.[3]

However, the very presence of the sulfur atom makes methionine highly susceptible to oxidation by reactive oxygen species (ROS), a primary concern in peptide chemistry.[1] This oxidation converts the hydrophobic thioether to a more polar methionine sulfoxide (Met(O)), and further to a methionine sulfone (Met(O2)). This transformation can dramatically alter a peptide's conformation, solubility, and biological activity.

The Impact of Methionine on Peptide Structure and Stability

The incorporation of methionine into a peptide sequence can significantly influence its three-dimensional structure and overall stability. Its hydrophobic nature often leads to its burial within the core of a folded peptide, contributing to the overall hydrophobic effect that drives protein folding.

A particularly noteworthy interaction is the methionine-aromatic motif , where the sulfur atom of methionine interacts favorably with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan.[4] This interaction provides additional stabilization to peptide and protein structures beyond simple hydrophobic packing.[4] The oxidation of the methionine sulfur to a sulfoxide can disrupt these crucial dispersion and electrostatic interactions, potentially leading to a loss of structure and function.[4]

The Challenge of Methionine Oxidation: A Pervasive Problem

The oxidation of methionine is a critical issue that researchers must address throughout the lifecycle of a synthetic peptide.[1] The thioether side chain is sensitive to oxidation during both the synthesis process, particularly during the acidic cleavage from the resin support, and subsequent handling and storage.[1] This oxidation results in a mass increase of 16 Da for each oxidized methionine residue, which can be readily detected by mass spectrometry.

The consequences of methionine oxidation are far-reaching and can include:

-

Altered Biological Activity: Oxidation can reduce or completely abolish the biological activity of a peptide by changing its conformation and ability to bind to its target receptor. For example, oxidation of a critical methionine residue can disrupt the binding affinity of a peptide therapeutic.

-

Reduced Stability: The introduction of the more polar sulfoxide group can destabilize the native conformation of a peptide.

-

Aggregation: While in some specific cases the introduction of methionine sulfoxide can increase solubility and reduce aggregation during synthesis,[5] in other contexts, methionine oxidation has been linked to peptide aggregation, as seen in studies of amyloid-β peptide.[6]

-

Immunogenicity: The presence of oxidized peptides can potentially trigger an immune response.

The Reversible Nature of Methionine Sulfoxide Formation

Fortunately, the oxidation of methionine to methionine sulfoxide is a reversible process.[7] In biological systems, enzymes known as methionine sulfoxide reductases (MsrA and MsrB) catalyze the reduction of methionine sulfoxide back to methionine, playing a crucial role in protecting cells against oxidative damage.[7][8][9] This natural repair mechanism has inspired chemical strategies to reverse unwanted oxidation in synthetic peptides.

Caption: The reversible oxidation-reduction cycle of methionine.

Strategies for Managing Methionine in Synthetic Peptides

Given the challenges associated with methionine oxidation, a proactive approach is essential for the successful synthesis and application of methionine-containing peptides. This involves a combination of preventative measures during synthesis and cleavage, as well as methods for the reduction of any oxidized species.

Preventing Oxidation During Peptide Synthesis and Cleavage

While the methionine thioether is generally considered non-reactive under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions and is therefore left unprotected, it remains sensitive to the chemical environment.[1] Oxidation can occur during the repetitive cycles of synthesis and, more significantly, during the final acidic cleavage and deprotection step.[2][10]

Table 1: Common Scavengers and Additives to Minimize Methionine Oxidation During TFA Cleavage

| Scavenger/Additive | Typical Concentration | Mechanism of Action | Reference |

| Dimethyl Sulfide (DMS) | 2-5% | Acts as a scavenger for oxidizing species and can help reduce any formed sulfoxide. | [1] |

| Ammonium Iodide (NH4I) | 1-2 equivalents | A reducing agent that can prevent oxidation and reduce methionine sulfoxide. | [1] |

| Triisopropylsilane (TIS) | 1-5% | A common scavenger for carbocations that can also help to suppress oxidation. | [2] |

| 1,2-Ethanedithiol (EDT) | 1-2.5% | A thiol-based scavenger that effectively quenches oxidizing species. | |

| Thioanisole | 2-5% | An aromatic thiol that serves as a scavenger. |

It is crucial to perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Experimental Protocol: Reductive Cleavage Cocktail for Methionine-Containing Peptides

This protocol describes a cleavage cocktail designed to minimize the oxidation of methionine residues during the final deprotection and cleavage of a peptide from the solid-phase resin.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dimethyl sulfide (DMS)

-

Ammonium iodide (NH4I)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Resin Preparation: Place the peptide-resin in a suitable reaction vessel. Wash the resin thoroughly with DCM (3 x 1 min) and dry it under a stream of nitrogen.

-

Prepare the Cleavage Cocktail: In a fume hood, carefully prepare the cleavage cocktail. A common formulation is TFA/DMS/TIS/H₂O (90:5:2.5:2.5 v/v). For particularly sensitive peptides, the addition of ammonium iodide can be beneficial. Note: Always add acid to other reagents slowly.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator to about one-third of its original volume.

-

Precipitation and Washing: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrated solution). A white precipitate of the peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.

-

Drying: Dry the final peptide pellet under vacuum.

-

Analysis: Analyze the crude peptide by mass spectrometry to confirm the correct mass and assess the level of methionine oxidation.

Post-Synthesis Reduction of Methionine Sulfoxide

In cases where methionine oxidation has already occurred, it is possible to reduce the sulfoxide back to the native methionine.

Experimental Protocol: Reduction of Methionine Sulfoxide in Solution

This protocol outlines a method for the chemical reduction of methionine sulfoxide in a purified or crude peptide solution.

Materials:

-

Oxidized peptide

-

N-methylmercaptoacetamide (MMA) or Dimethylglycine (DMG) with a reducing agent like TCEP

-

Ammonium acetate buffer (pH 4-5)

-

RP-HPLC for purification

Procedure:

-

Peptide Dissolution: Dissolve the oxidized peptide in an appropriate buffer, such as 0.1 M ammonium acetate, pH 4.5. The concentration will depend on the solubility of the peptide.

-

Addition of Reducing Agent: Add a 10- to 100-fold molar excess of the reducing agent (e.g., MMA) to the peptide solution.

-

Incubation: Incubate the reaction mixture at 37-50°C for 12-24 hours. Monitor the progress of the reduction by mass spectrometry.

-

Purification: Once the reduction is complete, purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove the reducing agent and any remaining oxidized peptide.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.

Methionine in Drug Discovery and Development

The unique properties of methionine are strategically utilized in the design of peptide-based drugs.[11][12] The incorporation of D-methionine, an unnatural amino acid, can enhance metabolic stability and alter receptor binding affinity, making it a valuable tool for developing novel therapeutics.[11]

Caption: The strategic use of methionine in peptide drug design.

Methionine as a Cleavable Linker: An Emerging Application

The specific reactivity of the methionine side chain has been exploited for the development of cleavable linkers in peptide and protein chemistry. The most common method involves the reaction of the methionine thioether with cyanogen bromide (CNBr), which results in cleavage of the peptide bond C-terminal to the methionine residue.

While effective, the harsh and toxic nature of CNBr has prompted the search for milder cleavage strategies. Research into alternative methods for methionine-based cleavage is an active area, with the goal of developing linkers that can be cleaved under benign conditions, which would be particularly valuable for the synthesis of complex proteins and antibody-drug conjugates.[13][14]

Conclusion: A Call for Strategic Consideration

Methionine is an amino acid of significant consequence in the field of synthetic peptides. Its unique structural contributions and potential for strategic modification in drug design are invaluable. However, its inherent susceptibility to oxidation demands careful consideration and meticulous experimental technique. By understanding the fundamental chemistry of methionine and implementing robust strategies to prevent and reverse oxidation, researchers can unlock the full potential of this versatile amino acid in their pursuit of novel and effective peptide-based therapeutics. The protocols and insights provided in this guide serve as a foundation for navigating the complexities of working with methionine-containing peptides, ultimately enabling the development of higher quality and more reliable research tools and drug candidates.

References

- The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. (2013). PLoS ONE, 8(5), e62801. Retrieved from [Link]

-

The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure. (2013). Journal of Biological Chemistry, 288(16), 11079-11088. Retrieved from [Link]

-

Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function. (2002). Archives of Biochemistry and Biophysics, 397(2), 172-178. Retrieved from [Link]

-

The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation. (2021). International Journal of Molecular Sciences, 22(16), 8968. Retrieved from [Link]

-

Methionine: Functions, Food Sources and Side Effects. (2018). Healthline. Retrieved from [Link]

-

Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer. (2019). The Journal of Physical Chemistry B, 123(17), 3647-3657. Retrieved from [Link]

-

Methionine in proteins: The Cinderella of the proteinogenic amino acids. (2017). Protein Science, 26(10), 1963-1973. Retrieved from [Link]

-

Methionine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

How to handle peptides that contain methionine. (2023). Biotage. Retrieved from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega, 8(17), 15483-15491. Retrieved from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega, 8(17), 15483-15491. Retrieved from [Link]

-

Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2022). Journal of the American Society for Mass Spectrometry, 33(12), 2326-2334. Retrieved from [Link]

-

Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. (2019). Journal of Proteome Research, 18(11), 3929-3938. Retrieved from [Link]

-

Peptide oxidation bias during sample preparation for LC-MS/MS. (2020). Biology Stack Exchange. Retrieved from [Link]

-

Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2022). Journal of the American Society for Mass Spectrometry, 33(12), 2326-2334. Retrieved from [Link]

-

Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2022). ChemBioChem, 23(17), e202200177. Retrieved from [Link]

-

Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (2022). Organic & Biomolecular Chemistry, 20(44), 8617-8622. Retrieved from [Link]

-

L-Methionine. (n.d.). PubChem. Retrieved from [Link]

-

Heterocycles as Peptide-Based Cleavable Linkers. (2024). University of Rochester Scholarship Repository. Retrieved from [Link]

-

Peptide methionine sulfoxide reductase MsrA - Escherichia coli (strain K12). (n.d.). UniProt. Retrieved from [Link]

-

The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and their Roles in Protecting against Oxidative Stress, in Aging, and in Pathogenesis. (2018). Antioxidants & Redox Signaling, 29(17), 1685-1700. Retrieved from [Link]

-

Understanding the physical basis for the side chain conformational preferences of methionine. (2015). Protein Science, 24(11), 1835-1845. Retrieved from [Link]

-

Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis Inc. Retrieved from [Link]

-

The repair enzyme peptide methionine-S-sulfoxide reductase is expressed in human epidermis and upregulated by UVA radiation. (2005). The Journal of Investigative Dermatology, 124(5), 1048-1052. Retrieved from [Link]

-

The yeast peptide-methionine sulfoxide reductase functions as an antioxidant in vivo. (1997). Proceedings of the National Academy of Sciences of the United States of America, 94(16), 8413-8418. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. The yeast peptide-methionine sulfoxide reductase functions as an antioxidant in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

Advanced SPPS Strategy: The Boc-Gly-Met-OH Dipeptide System

Topic: Boc-Gly-Met-OH for Solid-Phase Peptide Synthesis (SPPS) Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

The use of pre-formed dipeptide building blocks in Solid-Phase Peptide Synthesis (SPPS) is a high-impact strategy for overcoming aggregation, improving yield, and minimizing difficult coupling steps.[1] Boc-Gly-Met-OH (N-alpha-t-Butoxycarbonyl-glycyl-L-methionine) represents a specialized building block often employed to introduce the Gly-Met motif efficiently while mitigating specific side reactions associated with sequential Methionine coupling.[1]

However, the inclusion of Methionine (Met) at the C-terminus of a building block introduces two critical technical challenges: C-terminal racemization during activation and thioether oxidation during global deprotection.[1] This guide provides a rigorous, field-proven methodology for utilizing Boc-Gly-Met-OH, focusing on the "Low-High" HF cleavage protocol and low-racemization coupling strategies.[1]

Chemical Profile & Strategic Rationale

Compound Specifications

-

Name: Boc-Gly-Met-OH

-

Sequence: Boc-Glycine-Methionine-OH[1]

-

Molecular Weight: ~306.4 g/mol [1]

-

Solubility: Soluble in DMF, NMP, DCM.[1]

-

Stability: High sensitivity to oxidation (sulfoxide formation) and alkylation (S-tert-butylation) under acidic conditions.[1]

Why Use a Dipeptide Block?

-

Aggregation Disruption: Introducing two residues at once changes the solvation properties of the growing chain, potentially bypassing "difficult sequences" where beta-sheet aggregation typically stalls synthesis.[1]

-

Efficiency: Reduces the total number of deprotection/coupling cycles by 50% for that specific segment.

-

Glycine Flexibility: The N-terminal Glycine is achiral, eliminating the risk of racemization at the internal peptide bond of the block during its synthesis.

Critical Technical Challenges

The Methionine Liability

Methionine is the "canary in the coal mine" of SPPS. Its thioether side chain (

| Side Reaction | Trigger | Result | Mass Shift (MS) |

| Oxidation | Trace oxidants in solvents; Air exposure | Methionine Sulfoxide (Met(O)) | +16 Da |

| S-Alkylation | S-tert-butyl-Methionine | +56 Da | |

| Racemization | Base-mediated activation of C-term Met | D-Met epimer | None (Separable by HPLC) |

C-Terminal Racemization Risk

Unlike Boc-Gly-OH, Boc-Gly-Met-OH has a chiral C-terminus (Met) .[1] Activation of the carboxylic acid for coupling to the resin converts the Met residue into an activated ester. In the presence of base (e.g., DIEA) and heat, this activated species can undergo oxazolone formation, leading to epimerization (L

Directive: Avoid strong bases during the coupling of this specific block. Use neutral activation methods (DIC/Oxyma) rather than HBTU/DIEA if possible.[1]

Experimental Protocols

Workflow Visualization

The following diagram illustrates the specialized SPPS cycle required for Boc-Gly-Met-OH, highlighting the critical decision points for racemization control and scavenger use.

Caption: Workflow for coupling Boc-Gly-Met-OH emphasizing neutral activation to prevent Met racemization.

Protocol A: Low-Racemization Coupling

Objective: Couple Boc-Gly-Met-OH to the resin-bound amine with <0.5% racemization.

-

Resin Preparation: Ensure the resin-bound peptide is in the free amine form (neutralized with 10% DIEA/DCM if coming from a TFA deprotection step).[1] Wash 3x with DMF.[1]

-

Reagent Calculation:

-

Boc-Gly-Met-OH: 3.0 equivalents (relative to resin loading).[1]

-

DIC (Diisopropylcarbodiimide): 3.0 equivalents.[1]

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 3.0 equivalents.[1]

-

Note: Avoid HBTU/HATU with DIEA for this specific step unless necessary, as tertiary amines promote oxazolone formation at the activated Met.[1]

-

-

Activation: Dissolve the dipeptide and Oxyma in minimal DMF. Add DIC immediately before adding to the resin.[1]

-

Coupling: Shake for 60–90 minutes at room temperature.

-

Monitoring: Perform a Kaiser test. If positive (blue), recouple using HATU/HOAt with limited collidine (TMP) as the base.[1]

Protocol B: The "Low-High" HF Cleavage (Tam Method)

Objective: Cleave the peptide from the resin while simultaneously reducing any Met(O) formed during synthesis and preventing S-alkylation.[1] This is the gold standard for Met-containing Boc peptides.

Safety Warning: HF (Hydrogen Fluoride) is fatal upon contact.[1] Use a specialized HF apparatus and full PPE.[1]

Phase 1: Low HF (SN2 Mechanism - Protection)

This step removes most side-chain groups and reduces Met(O) to Met via a soft nucleophilic mechanism, avoiding carbocation generation.[1]

-

Mixture Preparation:

-

Procedure:

-

Cool the reaction vessel to 0°C .

-

Distill HF into the mixture of DMS/p-Cresol and resin.[1]

-

React for 2 hours at 0°C .

-

-

Work-up: Evaporate HF and DMS under high vacuum at 0°C. Do not heat.

Phase 2: High HF (SN1 Mechanism - Cleavage)

This step cleaves the peptide from the resin and removes stubborn groups (e.g., Arg(Tos), Cys(MBzl)).[1]

-

Mixture Preparation:

-

Procedure:

-

Recharge the vessel with anhydrous HF.[1]

-

React for 45–60 minutes at -5°C to 0°C .

-

-

Extraction: Evaporate HF. Wash the resin with cold ether (to remove scavengers).[1][2] Extract the peptide with 10% Acetic Acid or appropriate aqueous buffer.[1]

Mechanism of Action: Methionine Protection

The "Low HF" method works by changing the ionization state of the reaction. High concentrations of DMS act as a buffer, keeping the acidity lower (Hammett acidity function

Caption: Reduction of Methionine Sulfoxide to Methionine by DMS under Low-HF conditions.

Quality Control & Troubleshooting

HPLC Analysis

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Mass M+16 | Incomplete reduction of Met(O) | Ensure "Low HF" step was 2 hours. Add |

| Mass M+56 | S-tert-butylation of Met | Insufficient scavenger during Boc removal.[1] Add 0.5% DTE to TFA deprotection cocktail.[1] |

| Doublet Peak | Racemization of Met | Switch coupling to DIC/Oxyma. Lower coupling temperature to 0°C for the first 30 mins. |

| Low Yield | Aggregation | Use the dipeptide block (Boc-Gly-Met-OH) instead of sequential coupling. Use "Magic Mixture" (DCM/DMF/NMP) for solvation. |

References

-

Tam, J. P.

deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[1][2] Journal of the American Chemical Society, 105(21), 6442–6455.[1] [1] -

Albericio, F., & Tulla-Puche, J. (Eds.).[1] (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH.[1] (Discusses racemization suppression with Oxyma).

-

Hachmann, J., & Lebl, M. (2006). Search for new methods of peptide synthesis: The use of dipeptides.[1] Biopolymers, 84(4).[1] (Rationale for dipeptide blocks).

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3] Chemical Reviews, 109(6), 2455-2504.[1] [1]

Sources

Methodological & Application

Application Note: Optimized Coupling Strategies for the Solution-Phase Synthesis of Boc-Gly-Met-OH

Executive Summary & Core Directive

The synthesis of Boc-Gly-Met-OH presents a deceptive simplicity.[1] While the N-terminal Glycine eliminates the risk of racemization during activation, the C-terminal Methionine introduces a critical sensitivity to oxidation (sulfoxide formation) and alkylation.[1] This guide moves beyond generic peptide coupling protocols to provide a chemically rigorous, Met-safe workflow.

Recommendation: For high-purity solution-phase synthesis, we recommend the EDC/HOBt/DIPEA system utilizing a Methyl Ester protection strategy (H-Met-OMe) , followed by controlled saponification.[1] This pathway offers the highest control over byproduct removal and Methionine integrity compared to Mixed Anhydride or Direct Coupling methods.

Critical Analysis of the Target

Structural Considerations

-

Boc-Gly-OH (Activator): Glycine is achiral.[1] Consequently, "racemization suppressants" like HOAt or Oxyma are not strictly required for stereochemical preservation, but are used solely to enhance reaction rates and suppress N-acylurea formation.[1]

-

H-Met-OH (Nucleophile): Methionine contains a thioether side chain (

).[1]

The Strategic Pathway

Direct coupling to free amino acids (H-Met-OH) in solution is often plagued by zwitterionic solubility issues.[1] The robust route involves C-terminal protection.[1]

Figure 1: Strategic synthesis pathway avoiding zwitterionic solubility issues.

Reagent Selection Matrix

The choice of coupling reagent dictates the purification burden.

| Reagent System | Suitability for Boc-Gly-Met | Pros | Cons |

| EDC[1] · HCl / HOBt | High | Water-soluble urea byproduct (easily washed away).[1] HOBt prevents N-acylurea.[1] | Slower than HATU.[1] |

| DCC / HOBt | Medium | Very cheap.[1] | DCU byproduct is insoluble and difficult to filter completely; contaminates final product.[1] |

| IBCF (Mixed Anhydride) | High (Scale-up) | Very fast, cheap, no urea byproducts.[1] | Temperature sensitive (-15°C required).[1] Risk of urethane side-products if uncontrolled.[1][4] |

| HATU / HBTU | Low | Extremely fast.[1] | Expensive.[1] Overkill for achiral Glycine. Difficult to remove tetramethylurea byproducts without column chromatography.[1] |

Detailed Experimental Protocols

Pre-requisites & Safety

-

Solvent Prep: All solvents (DCM, DMF, THF) must be degassed (sparged with Nitrogen/Argon) to prevent Met oxidation.[1]

-

Ether Warning: Do not use old bottles of Diethyl Ether or THF without testing for peroxides, which rapidly oxidize Methionine.

Protocol A: EDC/HOBt Coupling (Recommended)

Scale: 10 mmol | Time: 4-16 Hours | Yield: ~85-95%[1]

-

Preparation:

-

Activation:

-

Add Boc-Gly-OH (1.75 g, 10 mmol) and HOBt (anhydrous, 1.35 g, 10 mmol) to the reaction vessel.

-

Cool the mixture to 0°C (ice bath).

-

-

Coupling:

-

Add EDC·HCl (2.11 g, 11 mmol).[1]

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12h).

-

-

Workup (The "Wash" Strategy):

Protocol B: Saponification to Boc-Gly-Met-OH

Critical Step: Hydrolysis must be gentle to avoid racemizing the Met center (though Met is less prone than Phenylalanine/Cysteine, high pH > 12 is dangerous).[1]

-

Dissolution: Dissolve Boc-Gly-Met-OMe (from Step 4.[1]2) in THF (20 mL) and Methanol (5 mL).

-

Degassing: Sparge the solution with Argon for 5 minutes.

-

Hydrolysis:

-

Add LiOH (1M aqueous solution, 1.2 eq) dropwise at 0°C.

-

Stir at 0°C -> RT. Monitor by TLC (approx. 1-2 hours).

-

-

Acidification & Isolation:

-

Evaporate THF/MeOH in vacuo (do not heat above 40°C).

-

Dilute residue with water (10 mL).[1]

-

Wash with Diethyl Ether (removes non-polar impurities).[1]

-

Acidify the aqueous layer to pH 3 using 1M HCl or KHSO4 (Avoid strong excess HCl to protect Boc).[1]

-

Extract immediately with Ethyl Acetate (3 x 30 mL).[1]

-

Dry (

) and concentrate.[1]

-

Troubleshooting & Quality Control

Methionine Oxidation Check

The most common impurity is Boc-Gly-Met(O)-OH.[1]

-

Detection: HPLC or LC-MS.[1][6] The sulfoxide typically elutes earlier than the sulfide on C18 columns due to increased polarity. Mass shift: M+16.[1]

-

Remediation: If M+16 is observed, the product can be reduced back to Met using NH4I / Dimethylsulfide (DMS) in TFA (during Boc removal) or in solution, though preventing it via degassing is superior.[1]

Workflow Visualization

Figure 2: Decision logic for reagent selection and process flow.

References

-

Bachem. (2024).[1][7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.[1] Link

-

Sigma-Aldrich. (2023).[1] Peptide Coupling Reagents Guide.[1] Merck KGaA.[1] Link

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed discussion on Met stability). Link[1]

-

Biotage. (2023).[1][4][6][10][11] How to handle peptides that contain methionine. Biotage Blog.[1] Link

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bachem.com [bachem.com]

Application Note: Comprehensive Characterization of Boc-Gly-Met-OH

Abstract

This application note outlines a rigorous analytical framework for the characterization of Boc-Gly-Met-OH (tert-butyloxycarbonyl-glycyl-methionine), a critical dipeptide intermediate in solid-phase and solution-phase peptide synthesis.[1][2] Due to the specific susceptibility of the methionine thioether moiety to oxidation and the potential for racemization during coupling, standard peptide analysis protocols are insufficient. This guide details a multi-modal approach combining RP-HPLC for oxidation monitoring, 1H/13C NMR for structural validation, and Chiral HPLC for stereochemical integrity.[1]

Introduction: The Analytical Challenge

Boc-Gly-Met-OH serves as a fundamental building block in the synthesis of bioactive peptides (e.g., enkephalin analogs).[1][2] Its quality attributes are defined by three critical parameters:

-

Chemical Purity: Specifically the absence of uncoupled Boc-Gly-OH or free Met-OH.[1][2]

-

Oxidation State: Methionine is highly prone to oxidation, forming Methionine Sulfoxide [Met(O)], a polar impurity that disrupts downstream folding.[1]

-

Stereochemical Purity: The preservation of the L-configuration at the Methionine

-carbon.[2]

Chromatographic Purity & Oxidation Monitoring (RP-HPLC)

Principle and Causality

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purity assessment.[1][2] The critical separation mechanism relies on the hydrophobicity difference between the thioether (Met) and the sulfoxide (Met(O)).

-

Causality: The oxidation of the sulfur atom in methionine increases polarity. Therefore, Met(O) impurities will elute significantly earlier than the target Boc-Gly-Met-OH on a C18 column.[1][2]

Experimental Protocol

System: Agilent 1260 Infinity II (or equivalent) with DAD. Stationary Phase: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1] Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1][2] Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Method:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |

|---|---|---|---|

| 0.0 | 5 | 1.0 | Equilibration |

| 2.0 | 5 | 1.0 | Injection |

| 20.0 | 95 | 1.0 | Linear Gradient |

| 22.0 | 95 | 1.0 | Wash |

| 23.0 | 5 | 1.0 | Re-equilibration |

Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic/impurities, though low for this specific peptide).[1]

Workflow Visualization

The following diagram illustrates the logical flow for identifying the critical Met(O) impurity.

Figure 1: Logic flow for RP-HPLC analysis focusing on the detection of the polar Methionine Sulfoxide impurity.

Structural Confirmation (NMR & MS)[1]

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d6 is preferred over CDCl3 or D2O.[1][2]

-

Reasoning: DMSO-d6 provides excellent solubility for the free acid form and, crucially, slows the exchange of amide protons, allowing for the observation of the Gly-NH and Met-NH doublets/triplets, confirming the peptide bond formation.[1]

Predicted 1H NMR Data (400 MHz, DMSO-d6):

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |

| Boc | -C(CH | 1.37 - 1.40 | Singlet (s) | 9H | Characteristic strong singlet.[1][2] |

| Met | 1.80 - 2.00 | Multiplet (m) | 2H | Side chain methylene.[1][2] | |

| Met | S-CH | 2.00 - 2.05 | Singlet (s) | 3H | Distinctive methyl on sulfur.[1][2] |

| Met | 2.40 - 2.50 | Multiplet (m) | 2H | Often overlaps with DMSO solvent peak.[1][2] | |

| Gly | 3.55 - 3.70 | Doublet (d) | 2H | Coupled to NH.[1][2] | |

| Met | 4.20 - 4.40 | Multiplet (m) | 1H | Chiral center proton (deshielded).[1][2] | |

| Gly | NH (Amide) | 6.80 - 7.10 | Triplet (t) | 1H | Urethane NH (Boc-protected).[1][2] |

| Met | NH (Amide) | 7.90 - 8.20 | Doublet (d) | 1H | Peptide bond amide.[1][2] |

| Acid | -COOH | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic acid proton.[1][2] |

Mass Spectrometry (ESI-MS)[1][2][3]

-

Formula: C

H -

Molecular Weight: 306.38 g/mol [1]

-

Target Ion: [M+H]

= 307.4 m/z; [M+Na] -

Fragmentation: In-source fragmentation often yields [M - Boc + H]

(loss of 100 Da) or [M - tBu + H]

Stereochemical Integrity (Chiral Analysis)

The Racemization Risk

During the coupling of Gly to Met, if the carboxylic acid of Met was previously activated (in a fragment condensation strategy) or if base concentration was too high, the Met

-

Self-Validating Check: Use a synthesized standard of Boc-Gly-D-Met-OH to establish the retention time of the enantiomer.[1][2]

Chiral HPLC Protocol[2]

-

Column: Chiralpak IA or IC (immobilized polysaccharide phases).[1][2]

-

Flow Rate: 0.5 mL/min.

-

Detection: 210 nm.[2]

Racemization Pathway Diagram[2]

Figure 2: Mechanism of base-catalyzed racemization at the Methionine alpha-carbon.[1][2]

References

-

Sigma-Aldrich. Boc-Gly-OH Product Specification and Usage. Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78288, N-(tert-Butoxycarbonyl)glycine. Retrieved from

-

ResolveMass Laboratories. Peptide Characterization Techniques and Applications. Retrieved from

-

SIELC Technologies. HPLC Method for Analysis of Methionine and Oxidation Products. Retrieved from

-

BenchChem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Retrieved from [1]

Sources

- 1. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 2. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

incorporating Boc-gly-met-OH into a peptide sequence

Application Note: Strategic Incorporation of Boc-Gly-Met-OH in Peptide Synthesis

Abstract

The incorporation of dipeptide building blocks such as Boc-Gly-Met-OH (N-tert-butoxycarbonyl-glycyl-methionine) offers distinct advantages in peptide synthesis, including improved coupling efficiency for difficult sequences and reduced cycle times. However, the presence of a C-terminal Methionine (Met) residue activates a critical risk profile: C-terminal racemization via 5(4H)-oxazolone formation and sulfide oxidation during acidic cleavage. This guide provides a validated protocol for incorporating Boc-Gly-Met-OH, emphasizing low-racemization activation strategies and robust scavenging cocktails to preserve the integrity of the Methionine thioether.

Technical Introduction & Strategic Rationale

In high-fidelity peptide synthesis, pre-formed dipeptides are utilized to bypass difficult coupling steps or to introduce specific motifs with higher purity. The Gly-Met motif is common in various bioactive peptides (e.g., chemotactic peptides, protease substrates).

Using Boc-Gly-Met-OH instead of sequential coupling of Met then Gly offers two strategic benefits:

-

Efficiency: Reduces the number of synthesis cycles.

-

Purity: Glycine is achiral, eliminating the risk of racemization at the N-terminal residue of the block.[1]

However, two primary challenges must be managed:

A. The Racemization Trap (The "Oxazolone" Risk)

Unlike urethane-protected amino acids (e.g., Boc-Met-OH), where the carbamate nitrogen prevents oxazolone formation, Boc-Gly-Met-OH possesses an amide linkage at the N-terminus of the Methionine. Upon activation of the C-terminal carboxyl group, the carbonyl oxygen of the Gly-Met amide bond can attack the activated ester, forming a 5(4H)-oxazolone intermediate. This intermediate is prone to rapid epimerization, leading to a mixture of L-Met and D-Met isomers.

-

Solution: We must use "racemization-suppressing" additives (HOBt/HOAt/Oxyma) and avoid strong bases (like DIPEA) during the activation step.

B. Methionine Oxidation

The thioether side chain of Methionine is highly susceptible to oxidation by carbocations (e.g., tert-butyl cations) generated during the removal of Boc groups or side-chain protecting groups.[2][3] This results in Methionine Sulfoxide (+16 Da mass shift).

-

Solution: High-concentration scavenger cocktails containing iodides or sulfides are mandatory during cleavage.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)glycyl-L-methionine |

| CAS Number | 14296-13-0 (Generic Ref) |

| Molecular Weight | 306.38 g/mol |

| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate. Poorly soluble in water/ether. |

| Storage | -20°C, desiccated. Hygroscopic. |

| Stability | Stable in neutral/mildly acidic conditions. Labile in strong acids (TFA/HF). |

Protocol A: Solid Phase Incorporation (SPPS)

This protocol assumes the use of a standard resin (e.g., MBHA for Boc-chemistry or Wang/Rink for Fmoc-chemistry if used as an N-terminal cap).

Step 1: Resin Preparation

Ensure the resin is swelled in Dichloromethane (DCM) for 20 minutes, then washed 3x with Dimethylformamide (DMF).

Step 2: Activation (Critical Step)

-

Objective: Activate the carboxylic acid of Met without inducing racemization.

-

Prohibited Reagents: HATU, HBTU, PyBOP (in the presence of high base).

-

Recommended Reagents: DIC (Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) or Oxyma Pure.

Procedure:

-

Calculate 3.0 equivalents (eq) of Boc-Gly-Met-OH relative to resin loading.

-

Dissolve the dipeptide in a minimal volume of DMF/DCM (1:1) .

-

Note: DCM improves swelling and reduces racemization rates compared to pure DMF.

-

-

Add 3.0 eq of HOBt (or Oxyma Pure). Stir for 2 minutes to dissolve.

-

Add 3.0 eq of DIC .

-

Pre-activation: Allow the mixture to react for 2–3 minutes strictly. Do not exceed 5 minutes pre-activation to minimize oxazolone accumulation.

-

Add the activated solution immediately to the resin.

Step 3: Coupling

-

Agitate the resin slurry at room temperature for 60–90 minutes .

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling. Recouple using fresh reagents.

-

Colorless/Yellow beads: Complete coupling.

-

-

Wash resin: 3x DMF, 3x DCM.

Step 4: Capping (Optional but Recommended)

To prevent truncated sequences, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 minutes.

Protocol B: Cleavage & Deprotection (The "Met-Safe" Method)

The choice of cleavage cocktail is determined by the synthesis strategy.

Scenario 1: Boc-SPPS (HF Cleavage)

Standard Boc synthesis requires Hydrogen Fluoride (HF) for final cleavage.

-

Cocktail: Low-High HF procedure or standard HF with scavengers.

-

Scavenger Mix: p-Cresol (10%) + Dimethyl Sulfide (DMS) (10%).

-

Rationale: DMS is a specific scavenger for tert-butyl cations that attack Methionine.

Scenario 2: Fmoc-SPPS (TFA Cleavage)

If Boc-Gly-Met-OH was used as the final N-terminal cap.

-

Cocktail: Reagent H (Optimized for Met/Cys/Trp).

-

Procedure:

-

Chill the cocktail to 0°C before adding to resin.

-

Cleave for 2–3 hours at room temperature.

-

Precipitate in cold diethyl ether.

-

Crucial: The presence of NH₄I and DMS actively reduces any Met-Sulfoxide formed back to Met.

-

Quality Control & Troubleshooting

Analytical HPLC/MS Setup:

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA).

-

Detection: UV 220 nm.

Identifying Impurities:

| Peak Identity | Mass Shift (Δm) | Cause | Remediation |

|---|---|---|---|

| Target Peptide | 0 | - | - |

| Met-Sulfoxide | +16 Da | Oxidation during cleavage | Use Reagent H; Post-cleavage reduction with NH₄I. |

| D-Met Epimer | 0 (Separable by HPLC) | Racemization during coupling | Switch to DIC/Oxyma; Lower coupling temp to 4°C. |

| t-Butyl Alkylation | +56 Da | Incomplete scavenging | Increase EDT/Thioanisole concentration. |

Visual Workflow (Graphviz)

Caption: Logical workflow for incorporating Boc-Gly-Met-OH, highlighting the critical activation control point and Met-protective cleavage strategy.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

- Steinauer, R., et al. (1989). "Racemization of C-terminal Amino Acids in Peptide Synthesis." Biochemical and Biophysical Research Communications.

-

Hackeng, T. M., et al. (1997). "Protein Synthesis by Native Chemical Ligation: Expanded Scope by Using Methionine Sulfoxide." PNAS, 94(15), 7845-7850. (Detailed discussion on Met oxidation and reduction). Link

-

Albericio, F. (2000).[3] "Solid-Phase Synthesis: A Practical Guide." CRC Press.[3] (Standard reference for Reagent H and cleavage cocktails).

-

Biotage Application Note. "How to handle peptides that contain methionine." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Boc-Gly-Met-OH Synthesis

This guide serves as a specialized Technical Support Center for researchers synthesizing Boc-Gly-Met-OH . It moves beyond generic peptide chemistry to address the specific electronic and steric challenges posed by the Methionine thioether and the Glycine backbone.

Current Status: Operational 🟢 Ticket Subject: Troubleshooting Side Reactions & Purity Issues Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sulfur-Glycine" Paradox

Synthesizing Boc-Gly-Met-OH appears deceptively simple due to Glycine’s lack of steric hindrance. However, this specific sequence presents a "Sulfur-Glycine" paradox:

-

Methionine (Met) acts as a "catalyst poison" and "oxidation magnet," disrupting standard deprotection protocols (e.g., hydrogenation).

-

Glycine (Gly) , while reactive, introduces high conformational flexibility, increasing the risk of diketopiperazine (DKP) formation if the N-terminus is prematurely exposed.

Critical Issue: Methionine Instability (The Sulfur Problem)

FAQ 1: Why does my Mass Spec show peaks at M+16 and M+32?

Diagnosis: Methionine Oxidation. Root Cause: The thioether sulfur in Methionine is highly nucleophilic and prone to oxidation by atmospheric oxygen or peroxides present in solvents (especially ethers like THF or Dioxane).

-

M+16: Methionine Sulfoxide (Met(O)) – Reversible.[1]

-

M+32: Methionine Sulfone (Met(O₂)) – Irreversible.

Troubleshooting Protocol:

| Variable | Optimization Strategy |

|---|---|

| Solvents | Avoid THF if possible; it often contains peroxides. Use degassed DMF or DCM. |

| Atmosphere | Perform all coupling and deprotection steps under a strict Argon or Nitrogen blanket . |

| Scavengers | Add Dimethyl Sulfide (DMS) or Thioanisole (2-5%) during acidolytic cleavage steps to act as a "sacrificial anode" for oxidation. |

FAQ 2: I used a Benzyl (OBzl) ester, but hydrogenation failed. Why?

Diagnosis: Catalyst Poisoning. Root Cause: Sulfur atoms in Methionine bind irreversibly to the active sites of Palladium catalysts (Pd/C), completely deactivating them. You cannot remove C-terminal benzyl groups via standard hydrogenation in Met-containing peptides.

Corrective Action:

-

Switch Strategy: Use a Methyl (OMe) or Ethyl (OEt) ester for the C-terminus, then remove it via mild Saponification (Lithium Hydroxide).

-

Alternative: If you must use Bzl, cleavage requires strong acid (HF or TFMSA), which is harsh and risks Boc removal. Saponification is the superior route for Boc-Gly-Met-OH.

Critical Issue: Stereochemical Integrity

FAQ 3: Will my Methionine racemize during synthesis?

Diagnosis: Base-Catalyzed Epimerization.

Root Cause: While Glycine cannot racemize (achiral), Methionine is at risk, particularly during the saponification of the C-terminal ester (e.g., Boc-Gly-Met-OMe

The "Safe Saponification" Protocol:

-

Reagent: Use LiOH (Lithium Hydroxide) instead of NaOH. Lithium coordinates tightly with the carboxylate, stabilizing the intermediate and reducing racemization risk.

-

Temperature: Maintain reaction at 0°C . Never heat.

-

Solvent: Use a mixture of THF/Water (1:1) or Dioxane/Water .

-

Quenching: Acidify immediately to pH 3-4 once the starting material is consumed (monitor by TLC). Do not let it sit in base.

Critical Issue: Diketopiperazine (DKP) Formation

FAQ 4: I see a low molecular weight impurity matching the cyclic dipeptide.

Diagnosis: Cyclization (DKP Formation). Root Cause: The Gly-Met sequence is flexible. If the N-terminal Boc group is accidentally removed (e.g., by trace acid) while the C-terminus is still an ester (OMe/OEt), the free amine will back-bite the ester carbonyl, ejecting methanol and forming the cyclic Diketopiperazine.

Prevention Strategy:

-

Order of Operations: Ensure the C-terminal ester is hydrolyzed (Saponification) before any attempt to remove the N-terminal Boc group (if that were the goal).

-

Acid Handling: Ensure Boc-Gly-Met-OMe is stored in a strictly neutral environment.

Visual Troubleshooting Logic

The following diagram illustrates the decision pathways to avoid the "Sulfur Trap" and "Racemization Trap."

Caption: Logical flow for C-terminal deprotection. Note the critical failure point at Hydrogenation due to Methionine sulfur.

Standardized Synthesis Protocol (Self-Validating)

Objective: Synthesis of Boc-Gly-Met-OH from Boc-Gly-OH and H-Met-OMe.HCl.

Step 1: Coupling (Mixed Anhydride Method)

-

Rationale: Mixed anhydride (using Isobutyl Chloroformate) is fast and efficient for Glycine coupling, minimizing exposure to basic conditions.

-

Dissolve Boc-Gly-OH (1.0 eq) and NMM (N-methylmorpholine, 1.0 eq) in dry THF under Nitrogen. Cool to -15°C .

-

Add Isobutyl Chloroformate (1.0 eq) dropwise. Stir for 15 min to form the mixed anhydride.

-

Separately, dissolve H-Met-OMe.HCl (1.0 eq) and NMM (1.0 eq) in DMF/THF.

-

Add the Met solution to the activated Gly solution. Stir at -15°C for 1h, then warm to Room Temp (RT) overnight.

-

Validation: TLC should show disappearance of Boc-Gly-OH.

Step 2: Workup (Oxidation Prevention)

-

Evaporate THF. Dissolve residue in Ethyl Acetate.

-

Wash with Citric Acid (5%), Water, and Brine.

-

Critical: Perform evaporation of solvents at <40°C to prevent thermal stress on the thioether.

Step 3: Saponification (The "Safe" Route)

-

Dissolve Boc-Gly-Met-OMe in THF/Water (1:1). Cool to 0°C .

-

Add LiOH (2.0 eq). Stir at 0°C.

-

Monitor: Check TLC every 30 mins. Reaction is usually complete in 1-2 hours.

-

Workup: Carefully acidify to pH 3 with 1M HCl (do not go lower to avoid Boc removal). Extract with Ethyl Acetate.[2]

-

Validation: HPLC should show a single peak. Mass Spec should confirm M (no M+16).

References

-

Methionine Oxidation in Peptide Synthesis

-

Racemization during Saponification

-

Boc Chemistry & Side Reactions

Sources

optimizing coupling efficiency for Boc-gly-met-OH

Technical Support Center: Optimizing Coupling Efficiency for Boc-Gly-Met-OH

Introduction: The Methionine Challenge

Welcome to the technical guide for synthesizing and optimizing Boc-Gly-Met-OH . While Glycine (Gly) is sterically unhindered and achiral, Methionine (Met) introduces significant chemical liabilities—specifically S-oxidation (sulfoxide formation) and S-alkylation (sulfonium salt formation).

This guide moves beyond basic protocols to address the specific mechanistic failures associated with Met-containing peptides in Boc chemistry.

Module 1: Critical Reagent Selection & Experimental Logic

Coupling Reagents: The "Soft" Approach

-

Recommendation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .

-

The Logic: While HATU is a more potent activator, the uronium moiety can occasionally induce guanidinylation. More importantly, for Met-containing peptides, the acidity and reactivity of HATU/DIEA systems can sometimes promote oxidation if solvents are not strictly degassed. DIC/Oxyma provides a neutral pH environment that minimizes side reactions while maintaining high coupling efficiency for the unhindered Gly-Met bond.

-

Alternative: EDC/HOBt is acceptable for solution-phase synthesis of this dipeptide to simplify water-wash purification.

The Solvent System

-

Recommendation: DMF (Dimethylformamide) , strictly degassed.

-

The Logic: Methionine is highly susceptible to oxidation by dissolved atmospheric oxygen. Sparging DMF with Nitrogen or Argon for 15 minutes prior to use is a mandatory "self-validating" step to prevent the +16 Da mass shift (Met sulfoxide) before the reaction even begins.

Scavengers (The Critical Component)